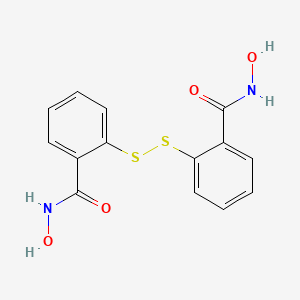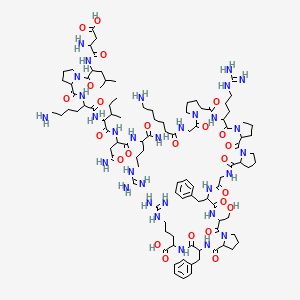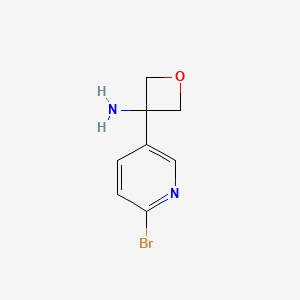![molecular formula C29H27ClN2O5 B14797968 (4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)
(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester: is a complex organic compound with a unique structure that combines various functional groups, including an ester, an amide, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the biphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid.
Formation of the ester and amide bonds: These can be formed through standard esterification and amidation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring and the phenyl groups.
Reduction: Reduction reactions can target the ester and amide groups, converting them to alcohols and amines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include primary alcohols and amines.
Substitution: Products may include halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : The compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer. Industry : It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
[4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid: This compound is similar but lacks the ethyl ester group.
[4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness: The presence of the ethyl ester group in [4’-[4-[[[[®-1-(2-Chlorophenyl)ethyl]oxy]carbonyl]amino]-3-methylisoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester can influence its solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C29H27ClN2O5 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C29H27ClN2O5/c1-4-35-26(33)17-20-9-11-21(12-10-20)22-13-15-23(16-14-22)28-27(18(2)32-37-28)31-29(34)36-19(3)24-7-5-6-8-25(24)30/h5-16,19H,4,17H2,1-3H3,(H,31,34) |
InChI Key |
OCERXKCDEKVLKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)OC(C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)
![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)
![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)


![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797977.png)
